Phoratoxon sulfone
Overview
Description
Synthesis of Phoratoxon Sulfone
The synthesis of α-diazo-β-keto sulfones, which are closely related to compounds like phoratoxon sulfone, can be achieved through the acylation of diazomethyl anions with N-acylbenzotriazoles. This method provides a pathway to synthesize a variety of sulfone derivatives, potentially including phoratoxon sulfone .
Molecular Structure Analysis
While the specific molecular structure of phoratoxon sulfone is not detailed in the provided papers, the structure of related sulfone compounds can be inferred. For instance, sulfonamido-phosphoramidite ligands form dinuclear complexes with a "boat-shaped" structure, which could suggest that phoratoxon sulfone may also exhibit a complex molecular geometry conducive to its biological activity .
Chemical Reactions Analysis
Phoratoxon sulfone is likely to undergo nucleophilic reactions with reduced sulfur species under anoxic conditions, similar to its precursors phorate and terbufos. These reactions are characterized by second-order rate constants and can lead to various transformation products, indicating that phoratoxon sulfone may also react with these species in environmental contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of phoratoxon sulfone can be partially understood by examining the behavior of similar compounds. For example, phorate sulfoxide and phorate sulfone are known to undergo rapid degradation in natural soils compared to sterile soils, suggesting that phoratoxon sulfone may also be subject to significant biochemical transformation in the environment . Additionally, the confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by gas chromatography/mass spectrometry indicates that phoratoxon sulfone could be detected and quantified in environmental samples using similar analytical techniques .
Relevant Case Studies
The transformation of phorate into phorate sulfoxide and phorate sulfone in soils provides a case study for understanding the environmental fate of phoratoxon sulfone. The rapid disappearance of these compounds from natural soils implies that microbial activity plays a significant role in their degradation, which could also apply to phoratoxon sulfone . Additionally, the ability to confirm the presence of these compounds in water at low levels suggests that monitoring for phoratoxon sulfone in environmental samples is feasible .
Scientific Research Applications
Analytical Detection in Food Products
A study by Rahman et al. (2016) developed an analytical method to detect phorate and its metabolites, including phoratoxon sulfone, in porcine and chicken muscles and table eggs. This method is crucial for monitoring phorate and its metabolites in animal products, ensuring food safety.
Role in Pesticide Metabolism
The metabolism of phorate, a related compound to phoratoxon sulfone, was examined by Henderson et al. (2004). They found that flavin-containing monooxygenase in the human lung plays a role in the metabolism of phorate to its sulfoxide form. This research contributes to understanding human resistance to organophosphate-mediated toxicity.
Environmental Degradation and Remediation
The study by Chen et al. (2014) investigated the effectiveness of chlorine dioxide in removing phorate and diazinon residues on lettuce and in aqueous solutions. This study is significant in understanding the degradation of pesticides, including phoratoxon sulfone, in environmental contexts.
Soil Microbial Interaction
Research by Das et al. (2005) explored the interaction of phorate, including its metabolites like phoratoxon sulfone, with soil microorganisms. This research is vital in understanding the environmental impact and persistence of such compounds in agricultural soils.
Bioremediation Potential
A study by Jariyal et al. (2015) identified Brevibacterium frigoritolerans as a microorganism capable of metabolizing phorate, potentially leading to the bioremediation of phoratoxon sulfone. This research is crucial for developing strategies to remediate soils contaminated with such pesticides.
Dissipation in Agricultural Ecosystems
Ramasubramanian and Paramasivam (2016) studied the dissipation of phorate in tropical sugarcane ecosystems, including the behavior of metabolites like phoratoxon sulfone. Understanding these dynamics is essential for managing pesticide use in agriculture.
Detection in Traditional Medicine
The work by Zhang et al. (2022) on detecting pesticides in traditional Chinese medicine includes insights into the presence of phoratoxon sulfone, highlighting the need for monitoring such compounds in herbal products.
Environmental Fate and Impact
Sharma et al. (2006) investigated the chemical oxidation of sulfonamides, which are structurally related to phoratoxon sulfone, by ferrate(VI). This research is pertinent to understanding the environmental fate of such compounds.
properties
IUPAC Name |
1-[ethoxy(ethylsulfonylmethylsulfanyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O5PS2/c1-4-11-13(8,12-5-2)14-7-15(9,10)6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMUEPCADBPEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058346 | |
Record name | Phoratoxon sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phoratoxon sulfone | |
CAS RN |
2588-06-9 | |
Record name | Phorate oxon sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2588-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phoratoxon sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phoratoxon sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHORATOXON SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51PS1236B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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